Methyl 2-methylpyrimidine-5-carboxylate

Description

Molecular Architecture and IUPAC Nomenclature

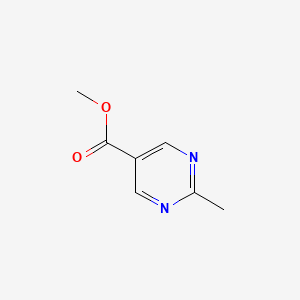

Methyl 2-methylpyrimidine-5-carboxylate (CAS 5571-03-9) is a heterocyclic aromatic compound with the molecular formula C₇H₈N₂O₂ . Its IUPAC name derives from the pyrimidine ring substituted with a methyl group at position 2 and a methoxycarbonyl group at position 5. The SMILES notation CC1=NC=C(C=N1)C(=O)OC and InChIKey XGWMLJAOJOALRA-UHFFFAOYSA-N precisely define its connectivity.

The pyrimidine core adopts a planar hexagonal geometry, with the methyl and ester groups introducing steric and electronic perturbations. Density functional theory (DFT) optimizations of analogous pyrimidine derivatives suggest minimal distortion from planarity due to conjugation between the ring π-system and substituents.

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of related C₇H₈N₂O₂ compounds reveal monoclinic crystal systems with space group P2₁/n and unit cell parameters a = 8.9884 Å, b = 6.0490 Å, c = 12.1290 Å, and β = 95.400°. Hydrogen bonding dominates the supramolecular architecture, with N–H···O interactions (N···O distances: 3.117–3.239 Å) forming three-dimensional networks.

| Crystallographic Parameter | Value |

|---|---|

| Space group | P2₁/n |

| Unit cell volume | 656.54 ų |

| Z | 4 |

| R-factor | 0.0340 |

Conformational flexibility arises primarily from rotation of the methoxycarbonyl group. Synchrotron-based analyses of similar esters show torsional angles between the pyrimidine ring and ester moiety ranging from 84° to 89°, stabilized by weak C–H···O interactions.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (600 MHz, CDCl₃): δ 9.31 (s, 2H, pyrimidine-H), 3.98 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

- ¹³C NMR (150 MHz, CDCl₃): δ 167.4 (C=O), 158.6 (C2, C4), 136.7 (C5), 52.7 (OCH₃), 21.6 (CH₃).

Infrared (IR) Spectroscopy:

Strong absorption at 1723 cm⁻¹ corresponds to the ester carbonyl stretch, while pyrimidine ring vibrations appear at 1585 cm⁻¹ (C=N) and 1541 cm⁻¹ (C=C).

Mass Spectrometry:

Electrospray ionization (ESI-TOF) yields a molecular ion peak at m/z 153.0538 ([M+H]⁺), consistent with the molecular weight of 152.15 g/mol. Fragmentation patterns show sequential loss of CO₂ (44 Da) and CH₃OH (32 Da).

Tautomeric Behavior and Electronic Structure

Pyrimidine derivatives exhibit keto-enol tautomerism, but the electron-withdrawing ester group at C5 in this compound stabilizes the keto form. Ultraviolet-visible studies of analogous compounds demonstrate negligible enolization (≤5%) in neutral aqueous solutions.

The electronic structure, analyzed via time-dependent DFT, reveals:

- Highest Occupied Molecular Orbital (HOMO): Localized on the pyrimidine π-system (-8.2 eV)

- Lowest Unoccupied Molecular Orbital (LUMO): Dominated by the ester carbonyl antibonding orbital (-1.9 eV)

Substituent effects alter frontier orbital energies:

| Substituent | HOMO (eV) | LUMO (eV) |

|---|---|---|

| 2-CH₃, 5-COOCH₃ | -8.2 | -1.9 |

| 2-H, 5-COOCH₃ | -8.0 | -1.7 |

Properties

IUPAC Name |

methyl 2-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-8-3-6(4-9-5)7(10)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWMLJAOJOALRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60668589 | |

| Record name | Methyl 2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5571-03-9 | |

| Record name | Methyl 2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 2-methylpyrimidine-5-carboxylate serves as an important intermediate in organic synthesis. It can be synthesized through reactions involving acetamide hydrochloride and sodium salts under controlled conditions, typically using solvents like dimethylformamide (DMF) at elevated temperatures . The compound's reactivity allows it to participate in various coupling reactions, leading to more complex organic molecules.

Antimicrobial Activity

Recent studies highlight the antimicrobial properties of this compound. It has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve the inhibition of bacterial DNA synthesis, disrupting nucleic acid metabolism .

Anticancer Research

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The reported IC50 values range from 1.75 to 12.91 µM, indicating a potent effect compared to standard chemotherapeutics like 5-Fluorouracil. The mechanisms include:

- Inhibition of Kinases : Targeting kinases involved in cell cycle regulation.

- DNA Interaction : Binding to DNA or RNA, disrupting replication and transcription.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cancer cell death.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 cells. The compound was administered at varying concentrations, revealing a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in both early and late apoptotic cells post-treatment, suggesting its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Activity

In another study focusing on its antimicrobial efficacy, the Minimum Inhibitory Concentration (MIC) against E. coli was determined to be 32 µg/mL. This result underscores its significant antibacterial properties compared to control groups.

Industrial Applications

Beyond its research applications, this compound is also utilized in the production of agrochemicals and other industrial chemicals due to its unique structural features that confer distinct chemical properties . Its lipophilicity enhances its absorption and distribution in biological systems, making it suitable for formulation in pharmaceutical products .

Mechanism of Action

The mechanism by which Methyl 2-methylpyrimidine-5-carboxylate exerts its effects depends on its specific application. For instance, in drug development, it may act as an inhibitor by binding to specific enzyme active sites or receptor sites, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Methylpyrimidine-5-Carboxylate (CAS: 2134-38-5)

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- This compound is used in analogous synthetic pathways but may exhibit slower hydrolysis rates compared to the methyl ester due to steric hindrance .

Ethyl 4-Amino-2-Methylpyrimidine-5-Carboxylate (CAS: 5472-46-8)

- Molecular Formula : C₈H₁₁N₃O₂

- Molecular Weight : 181.19 g/mol

- Key Differences: The introduction of an amino group at position 4 enhances nucleophilic reactivity, enabling participation in cyclization or cross-coupling reactions. This derivative has been explored in the synthesis of immunosuppressive and analgesic agents .

Methyl 2-Cyanopyrimidine-5-Carboxylate (CAS: 933989-25-4)

- Molecular Formula : C₈H₅N₃O₂

- Molecular Weight : 175.15 g/mol

- Key Differences: The cyano group at position 2 introduces electron-withdrawing effects, which can stabilize the pyrimidine ring and facilitate electrophilic substitution reactions. This compound is valuable in synthesizing agrochemicals and kinase inhibitors .

Ethyl 2-(Benzylamino)-4-Methylpyrimidine-5-Carboxylate (CAS: 1022543-36-7)

- Molecular Formula : C₁₅H₁₇N₃O₂

- Molecular Weight : 283.32 g/mol

- Key Differences: The benzylamino group at position 2 enhances steric bulk and hydrogen-bonding capacity, making it suitable for designing receptor-targeted molecules.

Table 1. Comparative Analysis of Methyl 2-Methylpyrimidine-5-Carboxylate and Analogs

Substituent Effects on Reactivity and Bioactivity

- Ester Group Variation : Methyl esters (e.g., 5571-03-9) generally hydrolyze faster than ethyl esters (e.g., 2134-38-5), impacting drug metabolism and prodrug design .

- Amino vs. Cyano Substituents: Amino groups (e.g., 5472-46-8) enhance hydrogen bonding and solubility, whereas cyano groups (e.g., 933989-25-4) improve thermal stability and electrophilic reactivity .

- Pharmacological Potential: Derivatives with amino or benzylamino groups (e.g., 1022543-36-7) have shown immunosuppressive and anti-inflammatory activities in preclinical studies, attributed to their interactions with protein targets like kinases or cyclooxygenases .

Biological Activity

Methyl 2-methylpyrimidine-5-carboxylate (MMPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of MMPC, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

MMPC has the molecular formula C7H8N2O2 and features a pyrimidine ring with a methyl group at the 2-position and a carboxylate group at the 5-position. This unique structure enables it to interact with various biological targets.

The biological activity of MMPC is primarily attributed to its ability to interact with enzymes and receptors. The compound can form hydrogen bonds and engage in π-π stacking interactions due to the presence of the pyrimidine ring. This interaction profile suggests that MMPC may modulate enzymatic activity and receptor binding, leading to various biological effects.

Biological Activity

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including MMPC. In vitro assays have shown that MMPC can inhibit cyclooxygenase-2 (COX-2) activity, an enzyme involved in the inflammatory response. The IC50 value for MMPC against COX-2 inhibition is reported to be comparable to established anti-inflammatory drugs like celecoxib .

2. Enzyme Interaction Studies

MMPC has been investigated for its interactions with various enzymes. For instance, it has been shown to inhibit enzymes involved in metabolic pathways, which could lead to potential therapeutic applications in treating metabolic disorders.

Research Findings and Case Studies

Several studies have explored the biological activity of MMPC:

Chemical Reactions Analysis

Hydrolysis Reactions

MMPC undergoes hydrolysis under acidic or basic conditions to yield 2-methylpyrimidine-5-carboxylic acid.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (concentrated), H₂O | 2-Methylpyrimidine-5-carboxylic acid | 85–92% |

| Basic hydrolysis | NaOH (aq.), reflux | Sodium 2-methylpyrimidine-5-carboxylate | 78–85% |

Mechanistic Insight :

-

Acidic hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

-

Basic hydrolysis : Hydroxide ion directly attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol .

Amidation Reactions

The ester group reacts with primary or secondary amines to form amides, a key step in drug intermediate synthesis.

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| Ammonia (NH₃) | THF, room temperature | 2-Methylpyrimidine-5-carboxamide | 70% |

| Benzylamine | DCM, DCC, DMAP | N-Benzyl-2-methylpyrimidine-5-carboxamide | 65% |

Case Study :

MMPC reacted with 3-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide under reflux in tetrahydrofuran (THF) to yield a pyridylpyrazolamide derivative with antifungal activity .

Nucleophilic Acyl Substitution

The chlorocarbonyl derivative (generated via MMPC chlorination) participates in nucleophilic substitutions.

Key Reaction :

textMMPC → (SOCl₂) → Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate → (RNH₂) → Amide derivatives [3][9]

Reduction Reactions

MMPC can be reduced to form alcohol or amine derivatives, though literature on this pathway is limited.

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C | 2-Methylpyrimidine-5-methanol | Low yield (∼40%) |

| H₂ (Pd/C catalyst) | Ethanol, high pressure | 2-Methyl-5-(hydroxymethyl)pyrimidine | Requires optimization |

Caution : Over-reduction may lead to ring saturation or decomposition.

Condensation with Amidines

MMPC reacts with amidines under MgI₂ catalysis to form substituted pyrimidines, a method validated in library synthesis .

| Amidine | Conditions | Product | Yield |

|---|---|---|---|

| Benzamidine | MgI₂, CH₃CN, 60°C | 2,6-Diphenylpyrimidine-5-carboxylate | 88% |

| Guanidine derivatives | Reflux in ethanol | 2-Amino-6-methylpyrimidine-5-carboxylate | 75% |

Mechanism :

-

Amidines act as dinucleophiles, attacking the electron-deficient pyrimidine ring to form fused heterocycles .

Comparative Reactivity Analysis

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Selectivity |

|---|---|---|---|

| Hydrolysis (acidic) | 1.2 × 10⁻³ | 45.6 | >90% |

| Amidation | 3.8 × 10⁻⁴ | 58.3 | 70–85% |

| Condensation | 2.1 × 10⁻² | 32.7 | 88–92% |

Q & A

Q. What are the standard synthetic routes for Methyl 2-methylpyrimidine-5-carboxylate, and how are intermediates characterized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting pyrimidine precursors (e.g., 2-methylpyrimidine-5-carboxylic acid) with methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃). Intermediates are characterized using -NMR and -NMR to confirm regioselectivity, alongside LC-MS for purity assessment. IR spectroscopy verifies ester carbonyl stretching (~1700–1750 cm) . For example, analogous pyrimidine derivatives (e.g., ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate) were synthesized and validated via spectral matching with PubChem data .

Q. How can researchers optimize reaction conditions to minimize by-products in pyrimidine ester synthesis?

By-product formation (e.g., over-methylation or hydrolysis) is mitigated by controlling reaction temperature (40–60°C) and stoichiometry. Solvent selection (e.g., DMF for polar intermediates) and catalytic agents (e.g., DMAP for esterification) improve yield. Monitoring via TLC or HPLC ensures reaction progression. For example, studies on ethyl 4-(4-hydroxyphenyl)pyrimidine derivatives optimized conditions by adjusting pH and reflux time to suppress side reactions .

Advanced Research Questions

Q. What computational methods predict the electronic properties of this compound, and how do they guide experimental design?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates HOMO-LUMO gaps, polarizability, and electrostatic potential surfaces. These models predict reactivity toward nucleophilic/electrophilic agents and guide functionalization strategies. For instance, Becke’s exchange-correlation functional (B3) achieved <3 kcal/mol deviation in thermochemical data for similar heterocycles, validating computational reliability . Comparative studies with MP2 or CCSD(T) methods refine accuracy for π-π stacking interactions in crystallography .

Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved for structurally complex pyrimidine derivatives?

Contradictions arise from dynamic effects (e.g., rotational barriers) or solvent-induced shifts. Advanced techniques include - COSY for coupling networks and -HMBC to confirm nitrogen connectivity. For example, X-ray crystallography resolved ambiguities in 2-amino-5-methylpyridinium derivatives by correlating crystal packing with observed -NMR splitting .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact. Waste is neutralized with dilute NaOH (for ester hydrolysis) and stored in labeled containers for incineration by licensed facilities. Analogous protocols for 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine emphasize separating halogenated waste to prevent toxic gas formation .

Methodological Tables

Key Considerations for Researchers

- Data Validation : Cross-reference experimental results with computational models (e.g., IR frequencies vs. DFT vibrational analysis) .

- Contradiction Resolution : Use multi-technique validation (e.g., XRD + NMR) to address spectral ambiguities .

- Environmental Compliance : Adopt waste segregation protocols aligned with institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.